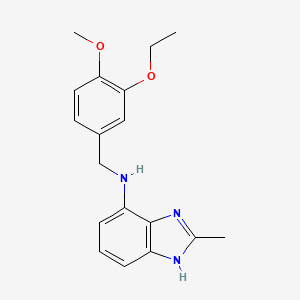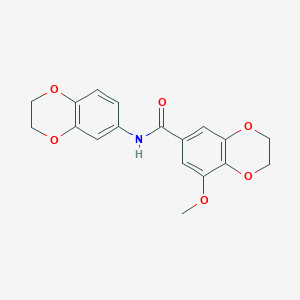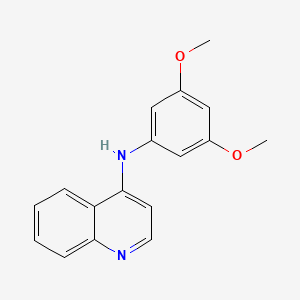![molecular formula C20H19ClF3N5O3 B14944119 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4,6-dioxo-2-(piperidin-1-yl)-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B14944119.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4,6-dioxo-2-(piperidin-1-yl)-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a trifluoromethyl group, and a piperidinyl-substituted pyrrolopyrimidine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the chlorinated phenyl ring and the trifluoromethyl group, followed by the construction of the pyrrolopyrimidine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-PHENYL)-4-METHYL-BENZAMIDE: This compound shares a similar chlorinated phenyl ring but lacks the trifluoromethyl group and the pyrrolopyrimidine core.
N-(4-CHLORO-3-TRIFLUOROMETHYL-PHENYL)-2-(4,6-DIOXO-2-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE: This compound is structurally similar but may have different substituents on the pyrrolopyrimidine core.
Uniqueness
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[4,6-DIOXO-2-(1-PIPERIDINYL)-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE is unique due to its combination of a chlorinated phenyl ring, a trifluoromethyl group, and a piperidinyl-substituted pyrrolopyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H19ClF3N5O3 |
|---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4,6-dioxo-2-piperidin-1-yl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C20H19ClF3N5O3/c21-13-5-4-10(8-12(13)20(22,23)24)25-14(30)9-11-15-16(26-17(11)31)27-19(28-18(15)32)29-6-2-1-3-7-29/h4-5,8,11H,1-3,6-7,9H2,(H,25,30)(H2,26,27,28,31,32) |
InChI Key |
LMJRVUAQXXSVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(C(=O)N3)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide](/img/structure/B14944048.png)
![6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14944051.png)
![6-(Furan-2-yl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944055.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944058.png)


![Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)-](/img/structure/B14944079.png)
![3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![4-(4-methoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B14944092.png)

![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B14944100.png)

